molecular formula C9H10BrNO4S B1474962 4-bromo-3-methoxy-N-(methylsulfonyl)benzamide CAS No. 1694636-73-1

4-bromo-3-methoxy-N-(methylsulfonyl)benzamide

Cat. No. B1474962
CAS RN: 1694636-73-1
M. Wt: 308.15 g/mol
InChI Key: DKCKNJGYRVZUBB-UHFFFAOYSA-N
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Description

  • ChemSpider ID : 128194753

Molecular Structure Analysis

The molecular structure of 4-bromo-3-methoxy-N-(methylsulfonyl)benzamide consists of a benzene ring substituted with a bromine atom, a methoxy group, and a sulfonamide moiety. The methylsulfonyl group is attached to the benzene ring via a linker. Refer to the ChemSpider link for a visual representation .


Physical And Chemical Properties Analysis

  • Molar Volume : 282.7±3.0 cm³

Scientific Research Applications

Photodynamic Therapy Applications

  • A zinc phthalocyanine substituted with a derivative similar to 4-bromo-3-methoxy-N-(methylsulfonyl)benzamide has been developed. This compound shows promising applications in photodynamic therapy, particularly for cancer treatment, due to its high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antifungal Properties

  • Novel oxazol-5(4H)-ones synthesized from derivatives of 4-bromo-3-methoxy-N-(methylsulfonyl)benzamide have shown potential in vitro antimicrobial activity against various Gram-positive and Gram-negative bacterial and fungal strains (Rosca, 2020).

Potential in Antipsychotic Medication

  • A study on (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide and its analogues, which are structurally related to 4-bromo-3-methoxy-N-(methylsulfonyl)benzamide, has shown potential for use as antipsychotic agents. These compounds have demonstrated significant antidopaminergic properties and may offer advantages in terms of reducing extrapyramidal side effects (Högberg et al., 1990).

Cardioprotective Applications

  • A related compound, (2-Methyl-5-(methylsulfonyl)benzoyl)guanidine, has been studied for its potential as a Na+/H+ antiporter inhibitor. Such inhibitors are beneficial in treating acute myocardial infarction and for preserving cellular integrity during cardiac ischemia and reperfusion (Baumgarth, Beier, & Gericke, 1997).

Antioxidant Properties

  • Bromophenols derived from marine red algae, structurally similar to 4-bromo-3-methoxy-N-(methylsulfonyl)benzamide, have exhibited potent antioxidant activities. This indicates potential applications in preventing oxidative deterioration in food and other products (Li, Li, Gloer, & Wang, 2011).

Hypoglycemic and Hypolipidemic Activities

  • Glibenclamide analogues, incorporating structural elements of 4-bromo-3-methoxy-N-(methylsulfonyl)benzamide, have shown hypoglycemic and hypolipidemic activities in rats. These findings suggest potential applications in the treatment of diabetes and lipid disorders (Ahmadi et al., 2014).

Radiopharmaceutical Applications

  • Radioiodinated compounds structurally related to 4-bromo-3-methoxy-N-(methylsulfonyl)benzamide have been studied for their potential as tracers in γ-emission tomography. These compounds show high affinity for serotonin-5HT2-receptors, indicating their use in imaging studies (Mertens et al., 1994).

Antiarrhythmic Activities

  • A series of 4-[(methylsulfonyl)amino]benzamides, similar to 4-bromo-3-methoxy-N-(methylsulfonyl)benzamide, have been synthesized and shown to possess potent Class III antiarrhythmic activity. These compounds are particularly effective in treating arrhythmias without affecting conduction (Ellingboe et al., 1992).

Future Directions

: ChemSpider: 4-Bromo-3-methoxy-N-(methylsulfonyl)benzamide

properties

IUPAC Name

4-bromo-3-methoxy-N-methylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO4S/c1-15-8-5-6(3-4-7(8)10)9(12)11-16(2,13)14/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCKNJGYRVZUBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NS(=O)(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-3-methoxy-N-(methylsulfonyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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